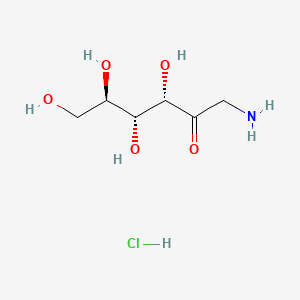
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride
Übersicht
Beschreibung
Compounds with similar structures, such as (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride , are often used in the pharmaceutical industry. They typically have a molecular weight around 215.63 and are stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of a related compound, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol, involved protection of the OH group, selective deprotection of the exocyclic acetonide group, and treatment with Björn Classon conditions .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple chiral centers. For example, (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride has five chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure and functional groups. For example, (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride has a molecular weight of 215.63 .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Antioxidant Evaluation
The compound has shown potential in the synthesis of heterocycles, a class of molecules with significant biological and medicinal properties. For instance, the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, which are intermediates for the formation of numerous heterocycles, can be facilitated by reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019).
Biological and Clinical Activity
The structural analogues of the compound, such as chloroquine and hydroxychloroquine, are known for their immunosuppressive properties and have been studied extensively for their biological and clinical activities in autoimmune disorders. These studies explore the capacity of these compounds to modulate immune responses and influence the progression of diseases like systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).
Pharmacological Effects of Analogues
Hydroxychloroquine, a structural analogue, has been investigated for its multifaceted effects in diseases beyond its primary use in rheumatoid arthritis and systemic lupus erythematosus. It's believed that the drug's actions extend to conditions like diabetes mellitus, dyslipidemias, coagulopathies, infectious diseases, and malignancies. The underlying mechanisms may involve alterations in cellular signaling, changes in inflammatory mediators, and inhibition of autophagy (Olsen et al., 2013).
Synthetic and Analytical Applications
The compound has shown importance in synthetic chemistry, especially in the formation of unique structures and as a precursor in various chemical reactions. It's used in the synthesis of pharmaceutically relevant compounds, and its derivatives are crucial in developing new molecules with potential therapeutic applications (Nazarov et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJEZFWNIJRIM-RWOHWRPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



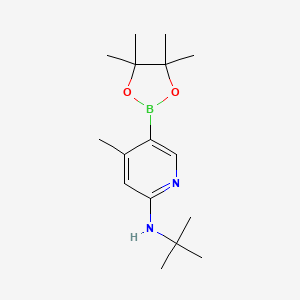

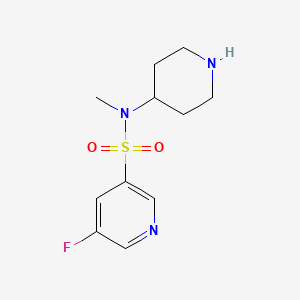

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)

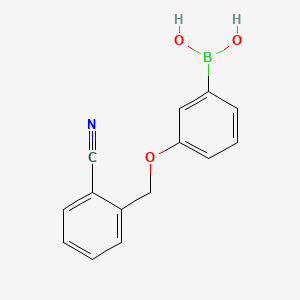
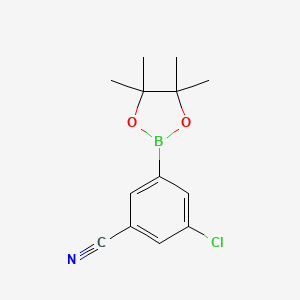



![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)